molecular formula C18H13N5 B1430148 8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓 CAS No. 1349115-59-8

8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓

货号: B1430148
CAS 编号: 1349115-59-8
分子量: 299.3 g/mol
InChI 键: LQKOTGTWBANJBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine” is a compound that belongs to the class of triazoloquinoxaline derivatives . These compounds are known for their potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A specific synthesis process for “8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine” is not available in the current data.

科学研究应用

药理特性和分子对接

研究已经探索了 8-取代三唑并苯并二氮杂卓的药理特性,包括 8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓,以了解其潜在的抗焦虑特性。这些化合物已经过体外和体内药理学评估,重点是它们与 GABAA 受体亚型的相互作用。值得注意的是,一些化合物在不同的 GABAA 受体亚型之间表现出显着的效力差异,表明具有选择性治疗效果的潜力。分子对接研究有助于了解这些化合物与 GABAA 受体之间的相互作用,并深入了解它们的药理特性 (Golani 等,2021)

血小板活化因子 (PAF) 拮抗作用

另一个研究领域涉及评估 8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓及其类似物作为血小板活化因子 (PAF) 的拮抗剂。这些化合物已在体外和体内系统中测试其 PAF 拮抗活性。此类研究提供了有关这些化合物调节 PAF 介导的生物过程的潜力的宝贵数据,对治疗 PAF 发挥关键作用的疾病具有影响 (Walser 等,1991)

化学合成和结构分析

研究还集中在 8-乙炔基-1-甲基-6-(吡啶-2-基)-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓及其相关化合物的合成和结构分析上。这些研究探索了构建三唑并苯并二氮杂卓核心的各种合成路线和方法,并详细了解了这些化合物的化学和结构特性。这项工作对于开发新的合成策略和理解结构与活性之间的关系至关重要 (Luan 等,2018)

属性

IUPAC Name

8-ethynyl-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c1-3-13-7-8-16-14(10-13)18(15-6-4-5-9-19-15)20-11-17-22-21-12(2)23(16)17/h1,4-10H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOTGTWBANJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C#C)C(=NC2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342663
Record name Pyeazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349115-59-8
Record name Pyeazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 2
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 3
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 4
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 5
Reactant of Route 5
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 6
Reactant of Route 6
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Customer
Q & A

Q1: How does SH-TRI-108 interact with its target, and what are the downstream effects?

A: SH-TRI-108 interacts with GABAA receptors, a type of ligand-gated ion channel found in the central nervous system. [] Specifically, it binds to the benzodiazepine binding site, which allosterically modulates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). [] This binding enhances the effects of GABA, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. [] This hyperpolarization reduces neuronal excitability, resulting in the observed sedative and anxiolytic-like effects. []

Q2: Does SH-TRI-108 show selectivity for specific GABAA receptor subtypes?

A: While initial radioligand binding assays did not reveal subtype selectivity for SH-TRI-108 across α1, α2, α3, and α5 containing GABAA receptors, electrophysiology studies demonstrated a notable difference. [] SH-TRI-108 exhibited a 25-fold higher functional potency at α1β3γ2 GABAA receptors compared to α2β3γ2 receptors. [] This finding suggests that despite binding to multiple subtypes, SH-TRI-108 might exert its effects preferentially through α1-containing GABAA receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。